N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Description
N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a complex organic compound characterized by the presence of chlorophenyl, methylsulfonyl, and phenoxyphenyl groups attached to an alaninamide backbone
Properties
Molecular Formula |
C22H21ClN2O4S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(22(26)24-18-10-8-17(23)9-11-18)25(30(2,27)28)19-12-14-21(15-13-19)29-20-6-4-3-5-7-20/h3-16H,1-2H3,(H,24,26) |
InChI Key |
MKJBBPJGUOMKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenylamine with methylsulfonyl chloride to form N-(4-chlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(methylsulfonyl)benzamide
- N-(4-phenoxyphenyl)-N-(methylsulfonyl)benzamide
- N-(4-chlorophenyl)-N-(4-phenoxyphenyl)alaninamide
Uniqueness
N-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and phenoxyphenyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
